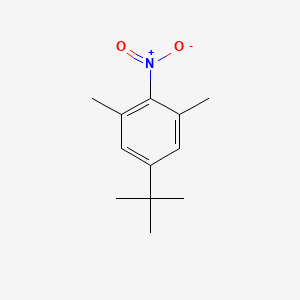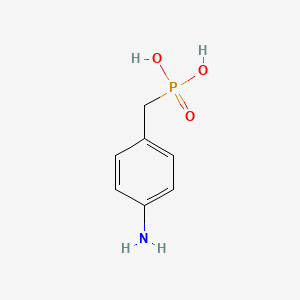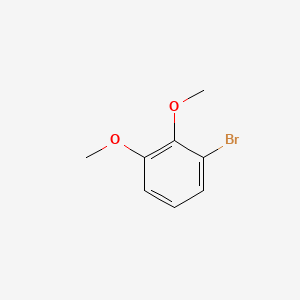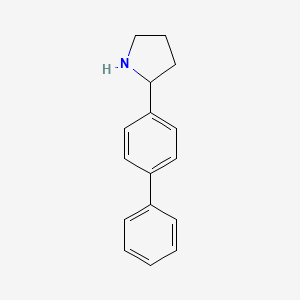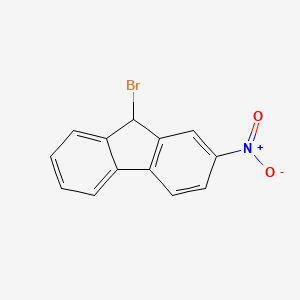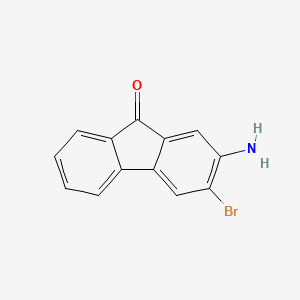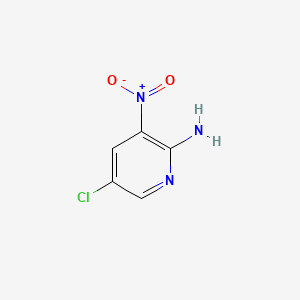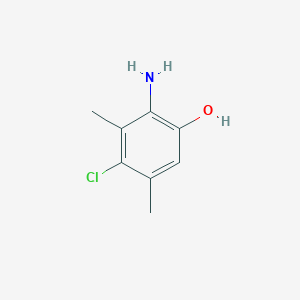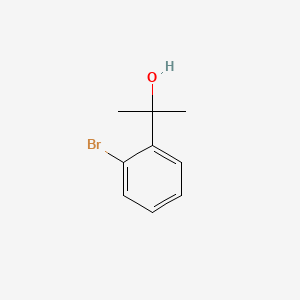
2-(2-Bromphenyl)propan-2-ol
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of 2-(2-Bromophenyl)propan-2-ol and related compounds typically involves catalyzed reactions such as the Claisen-Schmidt condensation. For example, Salian et al. (2018) synthesized chalcone derivatives, which are closely related to 2-(2-Bromophenyl)propan-2-ol, using a base-catalyzed Claisen-Schmidt condensation reaction, highlighting the synthetic routes available for such bromophenyl compounds (Salian et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds indicates significant interactions that stabilize their configuration. For instance, Fun et al. (2010) described the crystal structure of a dibromo compound with a 2-bromophenyl group, showcasing the planarity of the oxadiazole ring and the intermolecular hydrogen bonds forming ribbons in the crystal structure (Fun et al., 2010). These structural analyses are crucial for understanding the physical properties and reactivity of 2-(2-Bromophenyl)propan-2-ol.
Chemical Reactions and Properties
The chemical reactivity of 2-(2-Bromophenyl)propan-2-ol can be explored through its participation in various reactions, such as those leading to the formation of isochromans when treated with hydriodic acid or iodine, as demonstrated by Kobayashi et al. (2010) (Kobayashi et al., 2010). These reactions highlight the compound's versatility in synthetic chemistry.
Physical Properties Analysis
The physical properties of 2-(2-Bromophenyl)propan-2-ol and similar compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Research by Muñoz-Muñoz et al. (2018) on the propan-2-ol + water mixture provides insight into hydrogen bonding and molecular interactions, which are relevant for understanding the solubility and phase behavior of bromophenyl compounds (Muñoz-Muñoz et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from studies on similar bromophenyl compounds. For example, the study by Samec and Bäckvall (2002) on the transfer hydrogenation of imines by propan-2-ol, catalyzed by ruthenium complexes, reveals aspects of the reactivity of propan-2-ol derivatives, which could extend to 2-(2-Bromophenyl)propan-2-ol (Samec & Bäckvall, 2002).
Wissenschaftliche Forschungsanwendungen
Organische Synthese
“2-(2-Bromphenyl)propan-2-ol” ist ein wichtiger Rohstoff und Zwischenprodukt, das in der organischen Synthese verwendet wird . Es spielt eine entscheidende Rolle bei der Synthese verschiedener organischer Verbindungen.
Pharmazeutika
Diese Verbindung wird als Zwischenprodukt bei der Herstellung von Pharmazeutika verwendet . Es kann zur Synthese einer Vielzahl von Medikamenten verwendet werden und trägt zur Entwicklung neuer Behandlungen und Therapien bei.
Pflanzenschutzmittel
“this compound” wird im Bereich der Pflanzenschutzmittel als Zwischenprodukt verwendet . Es hilft bei der Herstellung verschiedener Pestizide und Düngemittel und steigert die landwirtschaftliche Produktivität.
Farbstoffe
“this compound” wird auch bei der Herstellung von Farbstoffen verwendet . Es kann zur Synthese einer breiten Palette von Farbstoffen beitragen und unserer Welt Farbe verleihen.
Biofilmuntersuchungen
Propan-2-ol, eine verwandte Verbindung, wurde auf seine bakterizide Aktivität gegen Bakterienzellen untersucht, die in Biofilmen gezüchtet wurden . Obwohl “this compound” nicht direkt erwähnt wird, könnte es ähnliche Eigenschaften haben und in ähnlichen Forschungszusammenhängen verwendet werden.
Synthese von Borverbindungen
“this compound” wurde bei der Synthese von Borverbindungen verwendet . In einem bestimmten Beispiel wurde es bei der Synthese von 3,3-Dimethyl-3H-benzo[c][1,2]oxaborol-1-ol verwendet .
Wirkmechanismus
Target of Action
The primary targets of 2-(2-Bromophenyl)propan-2-ol are currently unknown. This compound is a unique chemical used in early discovery research
Mode of Action
It’s known that in elimination reactions, the hydroxide ion acts as a base - removing a hydrogen as a hydrogen ion from the carbon atom next door to the one holding the bromine . The resulting re-arrangement of the electrons expels the bromine as a bromide ion and produces propene .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and how it interacts with its targets. For instance, 2-(2-Bromophenyl)propan-2-ol should be stored in a dry environment at 2-8°C . .
Safety and Hazards
Zukünftige Richtungen
As a synthetic intermediate, 2-(2-Bromophenyl)propan-2-ol has potential applications in the synthesis of various organic compounds, including pharmaceuticals, pesticides, fragrances, and dyes . Its use as a surfactant and cosolvent also suggests potential applications in industries that require these properties .
Biochemische Analyse
Biochemical Properties
2-(2-Bromophenyl)propan-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, affecting the metabolic pathways in which these enzymes participate .
Cellular Effects
The effects of 2-(2-Bromophenyl)propan-2-ol on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, 2-(2-Bromophenyl)propan-2-ol can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-(2-Bromophenyl)propan-2-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, 2-(2-Bromophenyl)propan-2-ol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Bromophenyl)propan-2-ol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(2-Bromophenyl)propan-2-ol is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative impacts on cellular processes .
Dosage Effects in Animal Models
The effects of 2-(2-Bromophenyl)propan-2-ol vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level triggers significant changes in biological responses. Toxicity studies have shown that high doses of 2-(2-Bromophenyl)propan-2-ol can cause adverse effects such as liver damage and oxidative stress .
Metabolic Pathways
2-(2-Bromophenyl)propan-2-ol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of metabolites in these pathways. For example, it has been shown to influence the metabolism of fatty acids and other lipids, leading to changes in their levels within cells .
Transport and Distribution
The transport and distribution of 2-(2-Bromophenyl)propan-2-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that 2-(2-Bromophenyl)propan-2-ol can accumulate in certain tissues, such as the liver, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2-(2-Bromophenyl)propan-2-ol is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism. The subcellular localization of 2-(2-Bromophenyl)propan-2-ol can influence its biochemical properties and interactions with other biomolecules .
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQKNSQVEWHJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10317217 | |
| Record name | 2-(2-bromophenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10317217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7073-69-0 | |
| Record name | 7073-69-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-bromophenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10317217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromophenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

